molecular formula C16H15N3O2S B5741887 N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B5741887
M. Wt: 313.4 g/mol
InChI Key: CPTZGLPIHBJMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as Nitrophenylisoquinoline (NPI), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPI is a heterocyclic compound that contains an isoquinoline ring system and a nitrophenyl group. This compound has been studied extensively for its potential use in various fields, including medicinal chemistry, neuropharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, NPI has been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) has been shown to have a variety of biochemical and physiological effects. NPI has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NPI has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. NPI has also been found to inhibit the growth of bacteria and viruses, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is its versatility in scientific research. NPI can be used in a variety of assays and experiments, making it a useful tool for studying various biological processes. Additionally, NPI is a readily available compound that can be synthesized in high yield and purity.
One limitation of NPI is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems. Additionally, NPI has been found to have cytotoxic effects on normal cells, making it important to use caution when using this compound in experiments.

Future Directions

There are several potential future directions for research on N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI). One area of interest is the development of NPI derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of NPI and its effects on different biological systems. NPI may also have potential applications in other fields, such as materials science and organic synthesis. Overall, N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) can be achieved through a multi-step process that involves the reaction of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then treated with thiosemicarbazide to form N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This synthesis method has been optimized for high yield and purity, making NPI a readily available compound for scientific research.

Scientific Research Applications

N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) has been studied extensively for its potential use in medicinal chemistry. NPI has been shown to have potent antitumor activity, making it a promising candidate for cancer treatment. Additionally, NPI has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. NPI has also been studied for its potential use as an antibacterial agent, as well as its ability to inhibit the growth of certain viruses.

properties

IUPAC Name

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)15-7-3-6-14(10-15)17-16(22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTZGLPIHBJMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

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